molecular formula C8H12N2O2 B3424806 Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione CAS No. 37043-04-2

Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione

Cat. No.: B3424806
CAS No.: 37043-04-2
M. Wt: 168.19 g/mol
InChI Key: YXBLPNSWHUPKPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 168.089877630 g/mol and the complexity rating of the compound is 227. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-a]pyrazine-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c11-7-5-9-8(12)6-3-1-2-4-10(6)7/h6H,1-5H2,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBLPNSWHUPKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C(=O)NCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441342
Record name Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150284-51-8, 37043-04-2
Record name Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name octahydro-1H-pyrido[1,2-a]piperazine-1,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Bicyclic Scaffold for Peptidomimetic Drug Discovery

Abstract

Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione (CAS: 37043-04-2), also known as Cyclo(Pipecolic acid-Glycine) or Cyclo(Pip-Gly) , is a bicyclic diketopiperazine (DKP) scaffold of significant interest in medicinal chemistry.[1][2][3][4][5][6][7][8][9] Distinct from its five-membered homologue Cyclo(Pro-Gly), this compound features a fused piperidine-diketopiperazine core, offering unique conformational rigidity and lipophilicity profiles. This guide provides an in-depth technical analysis of its structural properties, synthetic methodologies, and utility as a template for designing metabolically stable peptidomimetics.

Introduction: The Bicyclic DKP Advantage

Diketopiperazines (DKPs) are the smallest cyclic peptides, formed by the condensation of two


-amino acids. They are widely recognized as "privileged structures" in drug discovery due to their high structural rigidity, resistance to proteolysis, and ability to mimic peptide turns.

This compound represents a specific subclass where the DKP ring is fused to a six-membered piperidine ring (derived from pipecolic acid). This fusion creates a rigid bicyclic system that locks the backbone conformation, making it an ideal scaffold for displaying pharmacophores in a defined spatial arrangement.

Structural Distinction

It is critical to distinguish this compound from its ubiquitous homologue:

  • Cyclo(Pro-Gly) (Pyrrolo- fused): Derived from Proline. 5,6-fused system. Common natural product with nootropic activity.

  • Cyclo(Pip-Gly) (Pyrido- fused): Derived from Pipecolic Acid. 6,6-fused system. Enhanced lipophilicity and distinct steric volume.

FeatureCyclo(Pro-Gly)Cyclo(Pip-Gly) (Topic)
CAS 19179-12-537043-04-2
Precursors L-Proline + GlycineL-Pipecolic Acid + Glycine
Ring System Hexahydropyrrolo[1,2-a]pyrazineHexahydropyrido[1,2-a]pyrazine
Topology 5/6 Fused6/6 Fused
LogP (Calc) -1.3 (Hydrophilic)-0.6 (More Lipophilic)
Physicochemical Properties & Conformational Analysis[5][10]

The utility of this compound lies in its ability to enforce specific dihedral angles, mimicking the


-turn secondary structure found in bioactive proteins.
2.1 Stereochemistry

The core structure contains a chiral center at the bridgehead carbon (C8a in the pyrido numbering).

  • Natural Isomer: Derived from L-Pipecolic acid ((S)-configuration).

  • Conformation: The piperidine ring typically adopts a chair conformation, while the DKP ring exists in a boat or planar conformation depending on substitution. This "buckled" shape is crucial for receptor binding.

2.2 Solubility and Stability[10]
  • Solubility: Soluble in polar organic solvents (DMSO, Methanol, Ethanol). Moderate water solubility.

  • Metabolic Stability: The DKP ring is highly resistant to mammalian proteases, a key advantage over linear peptides.

  • Thermal Stability: High melting point (>250°C), suitable for solid-phase synthesis workflows.[10]

Synthetic Methodologies

The synthesis of this compound follows a "Linear-to-Cyclic" workflow. The critical step is the intramolecular cyclization of the dipeptide ester.

3.1 Synthesis Workflow (DOT Visualization)

SynthesisWorkflow SM1 L-Pipecolic Acid (Boc-Protected) Coupling Coupling Reaction (EDC/HOBt or HATU) SM1->Coupling SM2 Glycine Methyl Ester (HCl Salt) SM2->Coupling Linear Linear Dipeptide Boc-Pip-Gly-OMe Coupling->Linear Amide Bond Formation Deprotect N-Deprotection (TFA/DCM) Linear->Deprotect Remove Boc Inter Intermediate H-Pip-Gly-OMe Deprotect->Inter Cyclize Cyclization (Reflux in s-BuOH/Toluene or Et3N/MeOH) Inter->Cyclize Intramolecular Nucleophilic Attack Product Hexahydro-1H-pyrido [1,2-a]pyrazine-1,4-dione Cyclize->Product Methanol Elimination

Figure 1: Step-wise synthesis of the bicyclic DKP scaffold from amino acid precursors.

3.2 Detailed Experimental Protocol

Objective: Synthesis of Cyclo(L-Pip-Gly) from L-Pipecolic acid.

Reagents:

  • Boc-L-Pipecolic acid (1.0 eq)

  • Glycine methyl ester hydrochloride (1.1 eq)

  • EDC

    
    HCl (1.2 eq), HOBt (1.2 eq)
    
  • DIPEA (3.0 eq)

  • Dichloromethane (DCM), Trifluoroacetic acid (TFA), Methanol.

Step 1: Coupling (Formation of Linear Dipeptide)

  • Dissolve Boc-L-Pipecolic acid (5 mmol) in DCM (20 mL) at 0°C.

  • Add HOBt (6 mmol) and EDC

    
    HCl (6 mmol). Stir for 15 min.
    
  • Add Glycine methyl ester HCl (5.5 mmol) and DIPEA (15 mmol).

  • Stir at room temperature (RT) for 12 hours.

  • Workup: Wash with 1N HCl, sat. NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
    • Checkpoint: Verify intermediate Boc-Pip-Gly-OMe by TLC/LC-MS.

Step 2: Deprotection & Cyclization

  • Dissolve the crude dipeptide in DCM/TFA (1:1 v/v, 10 mL). Stir for 1 hour to remove the Boc group.

  • Concentrate in vacuo to remove excess TFA. Co-evaporate with toluene to remove traces.

  • Cyclization: Redissolve the residue (H-Pip-Gly-OMe salt) in anhydrous Methanol (20 mL).

  • Add Triethylamine (TEA) until pH ~8–9.

  • Reflux the solution for 4–6 hours. (The free amine attacks the methyl ester, closing the ring).

  • Purification: Concentrate the solvent. The product often precipitates upon cooling or addition of ether. Recrystallize from EtOAc/Hexane.

Validation Metrics:

  • 1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.6 ppm) and the appearance of the DKP amide proton (if not N-alkylated). The bridgehead proton (Pip

    
    -H) typically shifts downfield.
    
  • MS (ESI): [M+H]+ = 169.2.

Biological Significance & Applications[6][8][11][12][13]

While the specific biological activity of the unsubstituted Cyclo(Pip-Gly) is less documented than Cyclo(Pro-Gly), its value lies in its role as a template .

4.1 Pharmacophore Mapping

The rigid 6,6-fused system serves as a scaffold to orient side chains (R-groups) in specific directions.

  • Position 3 (Glycine

    
    -carbon):  Can be substituted (using different amino acids instead of Glycine) to introduce diversity.
    
  • Piperidine Ring: Can be substituted to mimic substituted prolines.

4.2 Biological Context (Pipecolic Acid Pathway)

Pipecolic acid is a non-proteinogenic amino acid involved in lysine metabolism and is a marker for certain metabolic disorders (e.g., Zellweger syndrome).

  • Plant Immunity: Pipecolic acid is a critical regulator of systemic acquired resistance (SAR) in plants.[11] The DKP derivative may act as a stable storage form or a signaling molecule analogue.

  • Neuroactivity: Like Cyclo(Pro-Gly), which is an endogenous nootropic, Cyclo(Pip-Gly) is investigated for blood-brain barrier (BBB) permeability. The increased lipophilicity (LogP -0.6 vs -1.3) suggests superior BBB penetration potential compared to the Proline variant.

4.3 Scaffold Utility Diagram

ScaffoldUtility Core Cyclo(Pip-Gly) Core Scaffold App1 Peptidomimetics (Beta-turn mimics) Core->App1 App2 CNS Drug Delivery (High BBB Permeability) Core->App2 App3 Antimicrobial Agents (Bacterial signaling interference) Core->App3 Mech1 Conformational Restriction Mech1->App1 Enables Mech2 Metabolic Stability (Protease Resistance) Mech2->App2 Supports

Figure 2: Functional utility of the Cyclo(Pip-Gly) scaffold in drug development.

Future Outlook

The This compound scaffold is poised for expanded use in Fragment-Based Drug Design (FBDD) . Its low molecular weight (<200 Da), defined stereochemistry, and capacity for hydrogen bonding (acceptors/donors) make it an excellent starting fragment. Future research focuses on:

  • N-Alkylation: Modifying the amide nitrogen to tune solubility and receptor affinity.

  • Ring Expansion Analogues: Comparing 5/6 (Pro) vs 6/6 (Pip) vs 7/6 (Homopipecolic) systems to map receptor pocket sizes.

References
  • Chemical Identity & Structure

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 37043-04-2, this compound. Retrieved from .

  • Diketopiperazines in Drug Discovery

    • Borthwick, A. D. (2012).[6] 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews. (Context: Establishes DKPs as privileged scaffolds).

  • Synthesis of Bicyclic DKPs

    • Gudasheva, T. A., et al. (1996). Identification of a novel endogenous memory facilitating cyclic dipeptide cyclo-prolylglycine in rat brain. FEBS Letters. (Context: Describes the synthesis and activity of the homologous Cyclo(Pro-Gly)).
    • Teixidó, M., et al. (2007). Diketopiperazines as privileged scaffolds for the preparation of conformationally constrained peptidomimetics.[8] Current Medicinal Chemistry.

  • Pipecolic Acid in Biology

    • Zeier, J. (2013).[11] New insights into the regulation of plant immunity by amino acid metabolic pathways. Plant, Cell & Environment.[12][13] (Context: Biological relevance of the Pipecolic acid precursor).

  • Commercial Availability & Reference Standards

    • Sigma-Aldrich / Merck. Product Specification: Cyclo(Gly-Pro) and homologues.[2] Retrieved from .[9]

Sources

Hexahydro-pyrido[1,2-a]pyrazine-1,4-dione (CAS 37043-04-2): Technical Monograph

[1][2][3]

Executive Summary

Hexahydro-pyrido[1,2-a]pyrazine-1,4-dione (CAS 37043-04-2), commonly referred to as Cyclo(Gly-Pipecolic acid) or c(Gly-Pip) , is a bicyclic diketopiperazine (DKP) of significant relevance in pharmaceutical development. It primarily serves as a critical process-related impurity and degradation product in the manufacturing of macrocyclic immunosuppressants, specifically Tacrolimus (FK506) and Rapamycin (Sirolimus) .

Beyond its role in impurity profiling, this compound represents a privileged scaffold in medicinal chemistry.[1] As a member of the diketopiperazine family, it exhibits high structural rigidity and metabolic stability, making it a valuable template for the design of blood-brain barrier (BBB) permeable therapeutics. This guide provides a comprehensive technical analysis of its physicochemical properties, formation mechanisms, analytical characterization, and quality control requirements.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]

CAS 37043-04-2 defines the core fused bicyclic structure formed by the condensation of Glycine and Pipecolic acid (homoproline). Unlike its 5-membered analog Cyclo(Gly-Pro) (CAS 3705-27-9), this compound features a 6,6-fused ring system, imparting distinct conformational properties.

Nomenclature and Identification
PropertyDetail
CAS Number 37043-04-2
IUPAC Name Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione
Common Synonyms Cyclo(Gly-Pipecolic acid); c(Gly-Pip); Cyclo(Gly-Homoproline)
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
SMILES O=C1CN2CCCCC2C1=O
Stereochemistry Typically isolated as the (S)-enantiomer (derived from L-pipecolic acid) in fermentation contexts.
Physicochemical Properties
ParameterValue / Characteristic
Appearance White to off-white crystalline powder
Solubility Soluble in polar organic solvents (DMSO, Methanol, Ethanol); Sparingly soluble in water
Melting Point > 200°C (Characteristic of stable DKPs)
LogP ~ -0.5 to 0.2 (Estimated); Amphiphilic nature
Stability Highly stable against proteolysis and thermal degradation due to the rigid diketopiperazine core.

Mechanism of Formation & Biosynthetic Origin[3]

In the context of drug development, CAS 37043-04-2 is most frequently encountered as a "Related Substance" in the fermentation broths of Streptomyces species used to produce polyketide immunosuppressants.

Biosynthetic Shunt Pathway

Tacrolimus and Rapamycin biosynthesis involves the incorporation of L-Pipecolic acid as a starter or termination unit. The presence of excess Glycine in the fermentation medium can lead to a non-ribosomal condensation event, generating Cyclo(Gly-Pip) as a byproduct.

Formation Logic Diagram

The following diagram illustrates the condensation of L-Pipecolic acid and Glycine to form the bicyclic core.

Biosynthesiscluster_fermentationStreptomyces Fermentation EnvironmentPipL-Pipecolic Acid(Precursor)InterLinear Dipeptide(Gly-Pip or Pip-Gly)Pip->Inter Peptide Bond FormationGlyGlycine(Amino Acid Source)Gly->InterDKPCAS 37043-04-2Hexahydro-pyrido[1,2-a]pyrazine-1,4-dioneInter->DKP Intramolecular Cyclization (-H2O)

Figure 1: Biosynthetic formation of Hexahydro-pyrido[1,2-a]pyrazine-1,4-dione via cyclization of precursors common in Streptomyces fermentation.

Analytical Protocols & Quality Control

Detecting and quantifying CAS 37043-04-2 requires sensitive analytical methods due to its lack of strong chromophores (no conjugated pi-systems).

HPLC Method (UV Detection)

Since the molecule only absorbs at low wavelengths (amide bonds), UV detection must be performed at 205–210 nm .

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 0-5% B (0-5 min) → 5-30% B (5-15 min) → Wash.

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 210 nm

  • Retention Time: Elutes early due to high polarity relative to the parent macrolides.

LC-MS/MS Method (Trace Analysis)

For impurity profiling below 0.1% thresholds, Mass Spectrometry is required.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Precursor Ion: [M+H]⁺ = 169.2 m/z.

  • Key Transitions (MRM):

    • 169.2 → 84.1 (Loss of Glycine/Ring opening)

    • 169.2 → 56.1 (Characteristic fragment)

Therapeutic & Research Applications

While primarily monitored as an impurity, the Hexahydro-pyrido[1,2-a]pyrazine-1,4-dione scaffold possesses intrinsic research value.

Diketopiperazine (DKP) Scaffold Utility[3]
  • Blood-Brain Barrier Permeability: The rigid, lipophilic nature of the DKP core allows for passive diffusion across the BBB, making it an ideal scaffold for neuroactive drug design.

  • Chitinase Inhibition: Structurally related cyclic dipeptides have shown activity as chitinase inhibitors, relevant for antifungal drug development.

  • Neuroprotection: Analogous to Cyclo(Gly-Pro) (GPE), this compound is investigated for potential neuroprotective effects, although it is less potent than its proline counterpart.

Reference Standard Usage

In the development of Tacrolimus and Rapamycin generics, CAS 37043-04-2 is a required reference standard to demonstrate:

  • Process Control: Efficiency of fermentation purification steps.

  • Stability: It is a stable end-product; its increase in stability samples indicates degradation of peptide-containing intermediates.

References

  • Skytte, D. M., et al. (2010).[2][3] "Synthesis and characterization of an epimer of tacrolimus, an immunosuppressive drug."[2][3] Journal of Medicinal Chemistry. Link (Context: Identification of pipecolic acid derived impurities).

  • PubChem Compound Summary. "Hexahydro-pyrido[1,2-a]pyrazine-1,4-dione (CID 569660)." National Center for Biotechnology Information. Link

  • GuideChem. "Hexahydro-pyrido[1,2-a]pyrazine-1,4-dione Chemical Properties and Suppliers." Link

  • Martins, M. B., & Carvalho, I. (2007). "Diketopiperazines: biological activity and synthesis." Tetrahedron. Link (Context: General DKP scaffold utility).

Mechanism of Action: Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione (Cycloprolylglycine)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Drug Development Professionals, Neuroscientists, and Pharmacologists Subject: Cyclo(L-Pro-L-Gly) / cPG

Executive Summary

Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione, biologically known as Cycloprolylglycine (cPG) or Cyclo(L-Pro-L-Gly) , represents a distinct class of endogenous cyclic dipeptides (diketopiperazines). Unlike linear peptides rapidly degraded by peptidases, this bicyclic structure confers exceptional enzymatic stability and blood-brain barrier (BBB) permeability.

Its pharmacological significance lies in a dual-mechanism of action :

  • IGF-1 Homeostatic Normalization: It acts as a small-molecule regulator of Insulin-like Growth Factor-1 (IGF-1) bioavailability by competitively modulating IGF-Binding Protein 3 (IGFBP-3).

  • Synaptic Modulation: It functions as a positive endogenous modulator of AMPA receptors, driving Brain-Derived Neurotrophic Factor (BDNF) expression.[1]

This guide details the molecular causality, signaling pathways, and validation protocols for cPG.[1]

Chemical Architecture & Biosynthetic Origin[1]

The molecule is a cyclic dipeptide formed by the condensation of Proline and Glycine.

  • IUPAC Identity: this compound.

  • Endogenous Source: cPG is the stable, bioactive metabolite of Glycine-Proline-Glutamate (GPE) . GPE is the N-terminal tripeptide cleaved from IGF-1 by acid proteases in the brain.

  • Structural Advantage: The diketopiperazine (DKP) scaffold creates a rigid, lipophilic structure that resists proteolysis, allowing oral bioavailability and passive transport across the BBB.[1]

Primary Mechanism: The IGF-1 Homeostatic Axis

The canonical view of IGF-1 therapy involves direct supplementation, which often fails due to receptor desensitization or oncogenic risks. cPG operates differently: it does not activate the IGF-1 receptor (IGF-1R) directly but regulates the access of endogenous IGF-1 to its receptor.

Competitive Displacement Theory

Circulating IGF-1 is largely sequestered by IGF-Binding Proteins (primarily IGFBP-3), rendering it biologically inactive.

  • Mechanism: cPG binds to IGFBP-3 with high affinity.

  • Causality: This binding induces a conformational change in IGFBP-3, reducing its affinity for IGF-1.

  • Outcome: "Free" IGF-1 is released locally, allowing it to activate IGF-1R. Crucially, this system is self-limiting; cPG normalizes IGF-1 function—boosting it when low (ischemia) and potentially sequestering it when high, preventing over-stimulation.

Visualization: The IGF-1/cPG Regulatory Loop

IGF1_Mechanism IGF1_Inactive IGF-1 (Sequestered) IGFBP3 IGFBP-3 Complex IGF1_Inactive->IGFBP3 Bound State IGF1_Free Free IGF-1 IGFBP3->IGF1_Free Displacement Release cPG cPG (Hexahydro...) cPG->IGFBP3 Competitive Binding IGF1R IGF-1 Receptor (IGF-1R) IGF1_Free->IGF1R Activation Akt_Pathway PI3K/Akt Survival Pathway IGF1R->Akt_Pathway Phosphorylation

Caption: cPG competitively binds to IGFBP-3, displacing sequestered IGF-1 and restoring signaling via the PI3K/Akt pathway.

Secondary Mechanism: Synaptic Plasticity & AMPA Modulation

Beyond IGF-1, cPG exhibits direct neurotrophic activity independent of the IGF-1R, specifically through glutamatergic pathways.

AMPA Receptor Potentiation

cPG acts as a positive allosteric modulator (or similar functional enhancer) of AMPA receptors.[1]

  • Action: It increases the amplitude of transmembrane AMPA currents in neurons (specifically demonstrated in Purkinje cells).[2][3]

  • Downstream Effect: Enhanced AMPA signaling triggers calcium influx, which activates the cAMP/CREB pathway.[1]

  • Result: Upregulation of BDNF (Brain-Derived Neurotrophic Factor) transcription.[3] This explains the nootropic and neuroprotective effects observed in non-IGF-dependent models.

Visualization: The AMPA-BDNF Cascade

AMPA_Pathway cPG cPG AMPA AMPA Receptor cPG->AMPA Positive Modulation Ca Ca2+ Influx AMPA->Ca CREB CREB Phosphorylation Ca->CREB BDNF BDNF Expression CREB->BDNF Transcription Plasticity Synaptic Plasticity (LTP) BDNF->Plasticity Neurogenesis

Caption: cPG enhances AMPA receptor currents, leading to Calcium-dependent CREB phosphorylation and subsequent BDNF synthesis.

Experimental Validation Protocols

To validate these mechanisms in a drug development context, the following self-validating protocols are recommended.

Protocol A: In Vitro Competitive Binding Assay (IGFBP-3)

Objective: Confirm cPG displaces IGF-1 from IGFBP-3.

  • Preparation: Coat 96-well plates with recombinant human IGFBP-3 (0.5 µg/mL) overnight at 4°C. Block with 1% BSA.

  • Tracer: Use Biotinylated IGF-1.

  • Competition: Add increasing concentrations of cPG (1 nM – 100 µM) mixed with a fixed concentration of Biotin-IGF-1 (10 ng/mL).

  • Incubation: Incubate for 2 hours at room temperature.

  • Detection: Wash 3x with PBS-T. Add Streptavidin-HRP. Incubate 30 mins. Develop with TMB substrate.[1]

  • Validation Logic: If cPG shares the binding site, absorbance (OD450) will decrease in a dose-dependent manner (Inverse logistic curve).[1]

    • Control: Use unlabeled IGF-1 as a positive control for displacement.

Protocol B: Neuroprotection Against Glutamate Excitotoxicity

Objective: Validate functional neuroprotection via the AMPA/IGF axis.[1]

StepActionMechanistic Rationale
1. Culture Primary Cortical Neurons (DIV 10-14).Mature neurons express functional AMPA/NMDA receptors.
2.[1] Pre-treatment Treat with cPG (10 nM - 10 µM) for 2 hours prior to insult.Allows time for IGF-1 release or kinase pathway priming (Akt/ERK).
3. Insult Add Glutamate (100 µM) for 15 minutes, then wash.Induces excitotoxic stress mimicking ischemia/TBI.[1]
4. Recovery Return to maintenance media for 24 hours.Allows delayed cell death (apoptosis) to manifest.
5. Assay Measure LDH release (cell death) and MTT (metabolic health).Self-Validation: cPG must reduce LDH release significantly compared to vehicle + Glutamate.

Pharmacokinetic Profile

For researchers designing translational studies, the physicochemical properties of cPG are superior to linear peptides.[1]

  • Bioavailability: High oral bioavailability due to the lack of free N- or C-termini (preventing exopeptidase cleavage).

  • BBB Permeability: The lipophilic diketopiperazine ring facilitates passive diffusion.[1]

  • Metabolism: cPG is not a substrate for standard proteases.[1] It is cleared renally or slowly metabolized by specific ring-opening enzymes.

References

  • Guan, J., et al. (2014). Cyclic glycine-proline regulates IGF-1 homeostasis by altering the binding of IGFBP-3 to IGF-1. Scientific Reports.[1] Link

  • Gudasheva, T. A., et al. (2016). Neuropeptide cycloprolylglycine is an endogenous positive modulator of AMPA receptors.[1][2][3] Doklady Biochemistry and Biophysics.[1][3] Link

  • Guan, J. (2023). Cyclic Glycine-Proline (cPG) Normalises Insulin-Like Growth Factor-1 (IGF-1) Function: Clinical Significance in the Ageing Brain. International Journal of Molecular Sciences.[1] Link

  • Seredenin, S. B., et al. (2002). Neuroprotective effect of cycloprolylglycine in the model of incomplete global ischemia.[1] Bulletin of Experimental Biology and Medicine.[1] Link

  • Brimble, M. A., et al. (2003). Synthesis of cyclic(L-prolyl-L-glycine) analogues and their neuroprotective activity. Bioorganic & Medicinal Chemistry.[1][4] Link

Sources

Methodological & Application

Synthesis of Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. As a rigid, bicyclic diketopiperazine, this structure serves as a versatile platform for the synthesis of conformationally constrained peptide mimics. Such constraints are highly sought after in modern drug design as they can lead to enhanced metabolic stability, improved receptor affinity and selectivity, and favorable pharmacokinetic profiles. The piperidine ring, a common feature in many bioactive natural products and synthetic drugs, imparts specific steric and electronic properties to the molecule.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of the parent compound, this compound, from commercially available starting materials. The described methodology is robust and amenable to the introduction of various substituents, allowing for the generation of diverse chemical libraries for screening and lead optimization.

Synthetic Strategy: A Logic-Driven Approach

The synthesis of bicyclic diketopiperazines, such as the target molecule, is most effectively achieved through a convergent strategy involving the formation of a linear dipeptide precursor followed by an intramolecular cyclization.[3] This approach offers a high degree of control and modularity. The key steps in our proposed synthesis are:

  • N-Protection of L-Pipecolic Acid: To ensure selective amide bond formation, the secondary amine of the starting L-pipecolic acid is protected. The tert-butyloxycarbonyl (Boc) group is chosen for its stability under the coupling conditions and its facile removal under acidic conditions.

  • Amide Coupling: The protected L-pipecolic acid is coupled with a protected glycine moiety. The use of an ester of glycine, such as the methyl ester, facilitates the subsequent cyclization step.

  • N-Deprotection: The Boc protecting group is removed to liberate the secondary amine, which is essential for the final ring closure.

  • Intramolecular Cyclization: The linear dipeptide precursor undergoes an intramolecular aminolysis to form the desired bicyclic diketopiperazine structure.

This strategic sequence is illustrated in the workflow diagram below.

Synthesis_Workflow A L-Pipecolic Acid B Boc-Protection A->B C N-Boc-L-Pipecolic Acid B->C E Amide Coupling (EDC, HOBt) C->E D Glycine Methyl Ester D->E F N-Boc-L-Pipecoloyl-Glycine Methyl Ester E->F G N-Deprotection (TFA) F->G H L-Pipecoloyl-Glycine Methyl Ester (TFA Salt) G->H I Intramolecular Cyclization (Heat, Toluene) H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Instrumentation

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Visualization can be achieved with UV light and/or by staining with an appropriate reagent (e.g., potassium permanganate or ninhydrin). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz or 500 MHz spectrometer. Mass spectrometry (MS) data can be obtained using an electrospray ionization (ESI) source.

Step 1: Synthesis of N-Boc-L-Pipecolic Acid

This initial step protects the secondary amine of L-pipecolic acid to prevent unwanted side reactions during the subsequent amide coupling.

Procedure:

  • To a solution of L-pipecolic acid (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and water, add sodium hydroxide (1.1 eq.) and stir until all solids have dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in 1,4-dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid at 0 °C.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-L-pipecolic acid as a white solid.

Parameter Value
L-Pipecolic Acid 1.0 eq.
Di-tert-butyl dicarbonate 1.1 eq.
Sodium Hydroxide 1.1 eq.
Solvent 1,4-Dioxane/Water (1:1)
Temperature 0 °C to Room Temperature
Reaction Time 12-18 hours
Typical Yield 90-95%
Step 2: Synthesis of N-Boc-L-Pipecoloyl-Glycine Methyl Ester

This step involves the coupling of the protected pipecolic acid with glycine methyl ester to form the linear dipeptide precursor. The use of EDC and HOBt is a standard and effective method for amide bond formation, minimizing racemization.

Procedure:

  • Dissolve N-Boc-L-pipecolic acid (1.0 eq.), glycine methyl ester hydrochloride (1.1 eq.), and 1-hydroxybenzotriazole (HOBt, 1.2 eq.) in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-diisopropylethylamine (DIPEA, 2.5 eq.) to the solution.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) portion-wise.

  • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 12-18 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-L-pipecoloyl-glycine methyl ester.

Parameter Value
N-Boc-L-Pipecolic Acid 1.0 eq.
Glycine Methyl Ester HCl 1.1 eq.
EDC 1.2 eq.
HOBt 1.2 eq.
DIPEA 2.5 eq.
Solvent Anhydrous Dichloromethane
Temperature 0 °C to Room Temperature
Reaction Time 12-18 hours
Typical Yield 75-85%
Step 3 & 4: N-Deprotection and Intramolecular Cyclization

This final sequence involves the removal of the Boc protecting group followed by a thermally induced intramolecular cyclization to form the target bicyclic diketopiperazine.

Procedure:

  • Dissolve N-Boc-L-pipecoloyl-glycine methyl ester (1.0 eq.) in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.

  • Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene to ensure complete removal of residual acid. This will yield the crude L-pipecoloyl-glycine methyl ester as a TFA salt.

  • Dissolve the crude TFA salt in toluene to make a dilute solution (approximately 0.01 M).

  • Heat the solution to reflux (approximately 110 °C) for 12-24 hours. The progress of the cyclization can be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound.

Parameter Value
Deprotection Reagent Trifluoroacetic Acid (TFA) in DCM
Deprotection Time 1-2 hours
Cyclization Solvent Toluene
Cyclization Temperature Reflux (~110 °C)
Cyclization Time 12-24 hours
Typical Yield (from dipeptide) 60-70%

Characterization and Data

The final product should be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine and pyrazine ring protons.

  • ¹³C NMR: The carbon NMR spectrum should display the expected number of signals, including two distinct carbonyl carbons for the dione functionality.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of the target molecule.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and reliable chemical transformations.[3] The progress of each step can be readily monitored by standard analytical techniques such as TLC, ensuring that each transformation is complete before proceeding to the next. The purification methods employed are robust and should yield the desired compounds in high purity. The expected yields are based on literature precedents for similar transformations.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described multi-step synthesis is logical, robust, and amenable to scale-up. This protocol serves as a valuable resource for researchers and scientists in the field of drug discovery and development, enabling the synthesis of this important heterocyclic scaffold and its derivatives for further biological evaluation.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews, 112(7), 3641–3716. [Link]

Sources

HPLC purification method for pyrido[1,2-a]pyrazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of Pyrido[1,2-a]pyrazine Derivatives via Preparative HPLC

Executive Summary & Chemical Context

Pyrido[1,2-a]pyrazine derivatives are privileged bicyclic scaffolds in medicinal chemistry, frequently serving as cores for kinase inhibitors, GPCR ligands (e.g.,


-opioid antagonists), and anti-infectives.

The Chromatographic Challenge: These molecules possess a bridgehead nitrogen and often additional basic amine substituents. This creates two primary purification hurdles:

  • Silanol Interaction: The basic nitrogen lone pairs interact strongly with residual silanols on silica-based columns, leading to severe peak tailing and poor resolution.

  • Solubility vs. Retention: These derivatives are often polar (due to heteroatoms) yet require non-polar retention mechanisms, creating a narrow window for method optimization.

This guide provides a self-validating workflow for the isolation of these derivatives with >95% purity, moving from analytical scouting to preparative scale-up.

Analytical Method Development (The Scouting Phase)

Before consuming valuable crude material, you must establish a separation window. Do not default to a generic 5–95% gradient.

Column Selection Strategy
  • Primary Choice (High pH Stability): Hybrid Silica C18 (e.g., Waters XBridge, Agilent PLRP-S).

    • Why: These columns withstand pH 10–11. Pyrido[1,2-a]pyrazines are typically basic (pKa ~8–9). At high pH, they are neutral (unprotonated), which drastically increases retention and loading capacity while eliminating silanol interactions.

  • Secondary Choice (Low pH): End-capped C18 or C8 (e.g., Phenomenex Luna, Zorbax Eclipse).

    • Why: If the compound is unstable at high pH, use low pH with an ion-pairing agent (TFA) to mask silanols.

Mobile Phase Decision Matrix
ParameterSystem A (Acidic) System B (Basic) - RECOMMENDED
Aqueous Buffer Water + 0.1% TFA (Trifluoroacetic acid)10 mM Ammonium Bicarbonate (pH 10)
Organic Phase Acetonitrile + 0.1% TFAAcetonitrile (100%)
Mechanism Ion-Suppression (Compound is BH+)Neutral State (Compound is B)
Pros Solubilizes crude well; sharp peaks.Higher loading capacity; better resolution of regioisomers.
Cons TFA salts can be cytotoxic; difficult to remove.Solubility issues for very polar salts; requires hybrid column.
The "Golden Standard" Scouting Gradient

Run the following linear gradient on an analytical column (4.6 x 100 mm, 3.5 µm) to determine elution %B:

  • Flow: 1.0 mL/min

  • Gradient: 5% B to 95% B over 10 minutes.

  • Target: The compound should elute between 4 and 8 minutes.

Strategic Workflow Visualization

The following diagram illustrates the decision logic for purifying basic heterocycles like pyrido[1,2-a]pyrazines.

PurificationWorkflow Start Crude Pyrido[1,2-a]pyrazine SolubilityCheck Solubility Test: Dissolve in DMSO/MeOH (1:1) Start->SolubilityCheck AnalyticalScout Analytical Scouting (Hybrid C18, pH 10) SolubilityCheck->AnalyticalScout Filter (0.2 µm) Decision Is Resolution > 1.5? AnalyticalScout->Decision PrepScale Scale-Up to Prep HPLC (Focus Gradient) Decision->PrepScale Yes AltMethod Switch to Acidic Method (0.1% TFA) Decision->AltMethod No (Tailing) PostProcess Fraction Pooling & Salt Exchange PrepScale->PostProcess AltMethod->PrepScale Optimized

Figure 1: Decision tree for the purification of basic nitrogenous heterocycles.

Preparative Scale-Up Protocol

Once the analytical method is locked, use these calculations to scale up. Do not guess the gradient.

Step 1: Loading Calculation (Scale Factor)

Use the ratio of column column volumes (CV) to determine maximum injection volume.



  • Example: Scaling from 4.6 mm ID (Analytical) to 19 mm ID (Prep).

  • Factor:

    
    .
    
  • If you injected 10 µL analytically, inject 170 µL preparatively (conservative start).

Step 2: Focused Gradient Calculation

To maximize purity, shallow the gradient around the peak of interest.

  • Equation: %B(Start) = %B(Elution) - 5%

  • Equation: %B(End) = %B(Elution) + 5%

  • Duration: Extend this 10% change over 10–15 minutes.

Protocol:

  • Equilibration: 3 Column Volumes (CV) at initial conditions.

  • Injection: Filter sample through 0.45 µm PTFE filter.

  • Gradient:

    • 0–1 min: Hold at 5% B (to flush DMSO/polar impurities).

    • 1–2 min: Ramp to %B(Start).

    • 2–12 min: Linear ramp to %B(End) (The "Focused" zone).

    • 12–14 min: Flush at 95% B.

  • Detection: Monitor 254 nm (aromatic core) and 210 nm (impurities).

Step 3: Fraction Triggering
  • Slope Sensitivity: Set high (e.g., 1 mV/sec) to detect the onset of the peak.

  • Threshold: Collect only when signal > 15 mAU to avoid baseline noise.

Post-Purification: Salt Exchange & Isolation

This is the most critical step for biological assay validity.

The TFA Trap: If you used TFA in the mobile phase, your product is now a Trifluoroacetate salt . TFA is cytotoxic and can produce false positives in biological assays.

Salt Exchange Protocol:

  • Pool Fractions: Combine pure fractions.

  • Free Basing (Optional): Pass through a weak anion exchange cartridge (e.g., Strata-X-AW) or treat with dilute NaHCO3 and extract into EtOAc if lipophilic enough.

  • HCl Salt Formation:

    • Lyophilize the TFA fractions to a powder.

    • Redissolve in MeOH.

    • Add 1.1 equivalents of HCl (in dioxane or ether).

    • Evaporate/Lyophilize again.

    • Result: Biologically compatible Hydrochloride salt.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Fronting Peaks Volume OverloadDissolve sample in a weaker solvent (e.g., 50% DMSO / 50% Water) rather than 100% DMSO.
Tailing Peaks Silanol InteractionSwitch to High pH (Ammonium Bicarbonate) or increase TFA concentration to 0.2%.
Split Peaks AtropisomerismPyrido-pyrazines can be conformationally restricted. Run at elevated temperature (40–50°C) to coalesce peaks.
Precipitation Solubility ShockIf using High pH buffer, ensure the sample is not dissolved in acidic diluent.

References

  • Le Bourdonnec, B., et al. (2006).[1] Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7278–7289. Link

  • McCalley, D. V. (2010).[2] The challenges of the analysis of basic compounds by high performance liquid chromatography: some possible approaches for improved separations. Journal of Chromatography A, 1217(6), 858–880.[2] Link

  • Waters Corporation. (2023). Preparative Liquid Chromatography Method Scale-Up. Application Note. Link

  • Biotage. (2012). Improving Flash Purification of Chemically Related Pyrazines. Application Note AN063. Link

Sources

Application Note: Investigating the Homeostatic Regulation of IGF-1 by Cyclic Glycine-Proline (cGP)

[1][2][3]

Executive Summary & Mechanism of Action

Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione, widely known as cyclic Glycine-Proline (cGP) , is a naturally occurring metabolite derived from the N-terminal cleavage of Insulin-like Growth Factor-1 (IGF-1). Unlike traditional agonists that directly activate receptors, cGP functions as a homeostatic regulator of IGF-1 bioavailability.

The Core Mechanism: IGF-1 in circulation is largely sequestered by IGF Binding Protein-3 (IGFBP-3), rendering it biologically inactive. cGP retains affinity for IGFBP-3 and competes with IGF-1 for the binding site.[1][2][3][4]

  • In IGF-1 deficiency: cGP displaces IGF-1 from IGFBP-3, increasing "free" IGF-1 levels to activate IGF-1R.

  • In IGF-1 excess: cGP modulation prevents receptor over-saturation.

This application note details the experimental protocols to validate cGP’s unique mechanism, specifically focusing on its interaction with IGFBP-3 and its downstream neuroprotective effects.

Visualizing the Signaling Triad

The following diagram illustrates the competitive interaction between cGP, IGF-1, and IGFBP-3.[3]

cGP_MechanismIGF1_BoundIGF-1 (Sequestered)IGFBP3IGFBP-3IGF1_Bound->IGFBP3 High AffinityIGF1_FreeFree IGF-1IGFBP3->IGF1_Free ReleasecGPcGP (Compound)cGP->IGFBP3 Competitive BindingIGF1RIGF-1 ReceptorIGF1_Free->IGF1R ActivationSignalingAkt/ERK Pathway(Survival/Angiogenesis)IGF1R->Signaling Phosphorylation

Caption: cGP competes with IGF-1 for IGFBP-3 binding, releasing free IGF-1 to activate downstream survival pathways.

Compound Preparation & Handling

Unlike linear peptides, the cyclic diketopiperazine structure of cGP confers high enzymatic stability and lipophilicity, allowing it to cross the blood-brain barrier (BBB).

Physicochemical Properties
PropertySpecificationNotes
Molecular Weight 154.17 g/mol Small molecule, not a typical peptide.
Solubility Water, Saline, PBSHighly soluble in aqueous buffers.
Stability HighResistant to peptidases; stable at RT for >24h.
Storage -20°C (Powder)Hygroscopic; store with desiccant.
Reconstitution Protocol
  • Stock Solution (10 mM): Dissolve 1.54 mg of cGP powder in 1 mL of sterile PBS (pH 7.4). Vortex for 30 seconds.

  • Filtration: Sterilize using a 0.22 µm PVDF syringe filter.

  • Vehicle Control: Use sterile PBS matched to the volume of the highest dose.

  • Negative Control: Linear Gly-Pro (L-GP) . This is critical to prove that the cyclic structure is required for activity.

Core Experiment A: IGFBP-3 Competitive Binding Assay

Objective: To demonstrate that cGP physically interacts with IGFBP-3, displacing IGF-1. This is the primary validation of its mechanism.

Method: Solid-Phase Competitive Binding Assay (ELISA-based).

Reagents
  • Recombinant Human IGFBP-3 (Capture protein).

  • Biotinylated IGF-1 (Tracer).

  • Streptavidin-HRP.

  • 96-well High-binding ELISA plates.

  • cGP (Test compound) and Linear Gly-Pro (Negative Control).

Protocol Steps
  • Coating: Coat 96-well plate with IGFBP-3 (0.5 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash 3x with PBS-T (0.05% Tween-20). Block with 1% BSA in PBS for 2 hours at RT.

  • Competition Step:

    • Prepare a concentration gradient of cGP (Log scale: 0.1 nM to 10 µM).

    • Mix cGP with a fixed concentration of Biotin-IGF-1 (e.g., 10 ng/mL, determined by sub-saturating dose).

    • Add 100 µL of the mixture to the IGFBP-3 coated wells.

    • Incubate: 2 hours at RT with gentle shaking.

  • Detection:

    • Wash wells 5x to remove unbound Biotin-IGF-1.

    • Add Streptavidin-HRP (1:5000) for 1 hour.

    • Develop with TMB substrate; stop with 2N H2SO4.

    • Read Absorbance at 450 nm.

Data Interpretation:

  • Result: As cGP concentration increases, the OD450 signal (representing bound Biotin-IGF-1) should decrease .

  • Calculation: Plot % Inhibition vs. Log[cGP]. Calculate IC50.

  • Validation: The Linear Gly-Pro control should show no displacement (flat line).

Core Experiment B: Functional Neuroprotection (Glutamate Excitotoxicity)

Objective: To assess the ability of cGP to protect neurons from glutamate-induced oxidative stress and apoptosis, a model for ischemia and neurodegeneration.

Model: Primary Cortical Neurons (DIV 7-10) or PC12 Cells (differentiated).

Experimental Design (3-Arm Study)
  • Vehicle Control: No insult, no treatment.

  • Insult Only: Glutamate (100 µM) + Vehicle.

  • Treatment Groups: Glutamate (100 µM) + cGP (1 nM, 10 nM, 100 nM, 1 µM).

    • Note: cGP often exhibits a U-shaped (hormetic) dose-response . A wide concentration range is mandatory.

Protocol Steps
  • Seeding: Plate cells in 96-well plates (Poly-D-Lysine coated) at 2x10^4 cells/well.

  • Pre-treatment: Add cGP or Vehicle 2 hours prior to Glutamate insult.

    • Rationale: Allows cGP to modulate endogenous IGF-1/IGFBP-3 dynamics or prime survival pathways.

  • Insult: Add L-Glutamate to a final concentration of 100 µM. Incubate for 24 hours.

  • Readout 1 (Metabolic Activity): CCK-8 or MTT Assay.

  • Readout 2 (Cytotoxicity): LDH Release Assay (Supernatant).

Expected Results
GroupCell Viability (MTT)LDH ReleaseInterpretation
Control 100%LowBaseline health.
Glutamate Only ~40-50%HighSuccessful excitotoxicity.
cGP (Low Dose) ~50%HighSub-therapeutic.
cGP (Optimal) ~80-90% Reduced Significant Neuroprotection.
Linear Gly-Pro ~45%HighNo effect (Structure-activity proof).

Core Experiment C: Angiogenesis (HUVEC Tube Formation)

Objective: To verify the vascular remodeling potential of cGP, which is linked to its role in stroke recovery.

Model: Human Umbilical Vein Endothelial Cells (HUVECs).

Protocol Steps
  • Matrix Prep: Thaw Matrigel (Growth Factor Reduced) on ice. Coat 96-well plate (50 µL/well) and polymerize at 37°C for 30 min.

  • Cell Seeding: Resuspend HUVECs (1.5x10^4 cells/well) in basal medium (low serum).

  • Treatment: Add cGP (1 nM - 1 µM) vs. VEGF (Positive Control, 50 ng/mL).

  • Incubation: 6 - 18 hours at 37°C.

  • Imaging: Capture phase-contrast images. Analyze using ImageJ (Angiogenesis Analyzer plugin).

  • Metrics: Total Tube Length, Number of Junctions/Nodes.

Experimental Workflow Diagram

Workflowcluster_0Phase 1: Prepcluster_1Phase 2: Validationcluster_2Phase 3: AnalysisCompoundcGP PowderSolubilityPBS Reconstitution(0.22µm Filter)Compound->SolubilityBindingIGFBP-3 Assay(Competitive ELISA)Solubility->BindingNeuroNeuroprotection(Glutamate Insult)Solubility->NeuroReadout1IC50 Calculation(Displacement)Binding->Readout1Readout2Viability (MTT)& LDH ReleaseNeuro->Readout2

Caption: Step-by-step workflow from compound reconstitution to mechanistic and functional validation.

Troubleshooting & Critical Considerations

  • The "U-Shaped" Curve: cGP efficacy does not always follow a linear dose-response. High doses (>10 µM) may lose efficacy or become inhibitory due to saturation of the IGFBP-3 interaction dynamics. Always test 4-5 log concentrations.

  • Serum Factors: Standard FBS contains bovine IGF-1 and IGFBPs. For the Binding Assay (Exp A), use serum-free buffers. For Cell Assays (Exp B/C), consider using low-serum (1%) or defined media to reduce background interference.

  • Time-Dependence: In neuroprotection assays, pre-treatment (2h) is more effective than co-treatment, suggesting cGP primes the system rather than directly blocking the glutamate receptor.

References

  • Guan, J., et al. (2014). Cyclic glycine-proline regulates IGF-1 homeostasis by altering the binding of IGFBP-3 to IGF-1.[5] Scientific Reports, 4, 4388. Link

  • Guan, J. (2023). Cyclic Glycine-Proline (cGP) Normalises Insulin-Like Growth Factor-1 (IGF-1) Function: Clinical Significance in the Ageing Brain and in Age-Related Neurological Conditions.[1] International Journal of Molecular Sciences, 24(3), 2023. Link

  • Fan, D., et al. (2010). The role of cyclic glycine-proline in the neuroprotective effects of IGF-1. Neuroscience, 166(4). Link

  • Svirydava, M., et al. (2024). Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline.[6] Marine Drugs, 22(6). Link

Troubleshooting & Optimization

Optimization of reaction conditions for pyridopyrazine ring cyclization

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a dynamic Technical Support Center. It bypasses generic textbook definitions to address the specific, high-friction challenges encountered during the synthesis of pyrido[2,3-b]pyrazines.

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Optimization of Reaction Conditions & Troubleshooting

Introduction: The "Scaffold" Challenge

Welcome. If you are accessing this guide, you are likely dealing with the pyrido[2,3-b]pyrazine core—a privileged scaffold in kinase inhibitor discovery (e.g., EGFR, VEGFR inhibitors).

The primary synthetic route involves the condensation of 2,3-diaminopyridine (DAP) with 1,2-dicarbonyls . While deceptively simple on paper, this reaction is notorious for two issues:

  • Regioselectivity: Unsymmetrical dicarbonyls yield difficult-to-separate isomeric mixtures.

  • "Tar" Formation: The electron-rich diaminopyridine is prone to oxidative polymerization before cyclization occurs.

This guide provides optimized protocols and root-cause analysis for these specific failure modes.

Module 1: The Standard Protocol (Condensation)

Q: What is the baseline protocol for a reliable cyclization?

A: For standard synthesis, avoid complex catalysts initially. The "Gold Standard" relies on Brønsted acid catalysis to activate the carbonyls while buffering the basicity of the pyridine nitrogens.

Optimized Workflow
  • Stoichiometry: 1.0 equiv 2,3-diaminopyridine : 1.1 equiv 1,2-dicarbonyl.

  • Solvent: Ethanol or Methanol (Anhydrous).

  • Catalyst: Glacial Acetic Acid (5–10 mol%).

  • Temperature: Reflux (78–80 °C).

  • Time: 2–6 hours (Monitor via LCMS; TLC is often misleading due to streaking).

The "Self-Validating" Workflow Diagram

This process flow ensures you check critical parameters before committing to a 12-hour reflux.

ReactionWorkflow Start Start: Reagents Prep Check1 Check 1: Is DAP Oxidized? (Dark/Black solid = Bad) Start->Check1 Purify Recrystallize DAP (EtOH/Charcoal) Check1->Purify Yes Mix Mix Reagents in EtOH Add 10 mol% AcOH Check1->Mix No Purify->Mix Reflux Reflux 30 mins Mix->Reflux Check2 Check 2: LCMS Imine Peak? Reflux->Check2 Continue Continue Reflux (2-4 hrs) Check2->Continue Yes (M+H observed) AddAcid Add Lewis Acid (ZnCl2 or FeCl3) Check2->AddAcid No (Stalled) Workup Cool & Filter Precipitate (pH Adjust if soluble) Continue->Workup AddAcid->Continue

Figure 1: Decision-matrix for standard condensation. Note the critical checkpoint for DAP oxidation state.

Module 2: Troubleshooting Regioselectivity (The #1 Issue)

Q: I am reacting 2,3-diaminopyridine with an unsymmetrical


-keto aldehyde. I'm getting a 50:50 mixture. How do I favor one isomer? 

A: You must exploit the Nucleophilicity Differential .

The Mechanism

In 2,3-diaminopyridine, the amino groups are NOT equivalent:

  • 3-NH

    
    :  More nucleophilic. It is less deactivated by the ring nitrogen's electron withdrawal compared to the 2-NH
    
    
    
    .
  • 2-NH

    
    :  Less nucleophilic. The adjacent ring nitrogen exerts a strong inductive withdrawing effect.
    

The Rule: The 3-NH


  will attack the most electrophilic carbonyl  of your dicarbonyl first.
Protocol Adjustment for Regiocontrol

To maximize selectivity (often >90:10):

  • Lower Temperature: Run the reaction at 0 °C to RT instead of reflux. High heat provides enough energy to overcome the activation barrier for the "wrong" attack (Kinetic vs. Thermodynamic control) [1].

  • Solvent Switch: Use pure Acetic Acid or TFA as the solvent. Stronger acidic media protonate the most basic sites, exaggerating the electronic differences between the two carbonyls and the two amines.

  • Stepwise Synthesis: If direct condensation fails, react the DAP with an

    
    -haloketone first (which reacts exclusively at the ring nitrogen to form an intermediate) followed by cyclization, though this changes the mechanism entirely.
    
Regioselectivity Logic Map

Regioselectivity Input Unsymmetrical Dicarbonyl Analyze Identify Most Electrophilic C=O Input->Analyze Aldehyde Aldehyde (CHO) (High Electrophilicity) Analyze->Aldehyde Site A Ketone Ketone (C=O) (Lower Electrophilicity) Analyze->Ketone Site B Attack 3-NH2 Attacks Aldehyde First Aldehyde->Attack Fast Kinetic Control Result Major Isomer: 3-N bonded to Aldehyde C Attack->Result

Figure 2: Mechanistic pathway for predicting the major regioisomer based on 3-NH2 nucleophilicity.

Module 3: Advanced Optimization (Yields & Speed)

Q: My reaction works but yields are low (30-40%) and it takes 12 hours. How do I optimize?

A: The condensation releases 2 equivalents of water. In reversible equilibria, water accumulation stalls the reaction.

Optimization Table: Reaction Conditions
ParameterStandard ConditionOptimized ConditionWhy?
Water Removal NoneDean-Stark or 3Å Sieves Drives equilibrium to product (Le Chatelier's principle).
Energy Source Thermal RefluxMicrowave (120°C, 10 min) Superheating effects accelerate cyclization; often cleaner profiles [2, 3].
Catalyst Acetic Acidp-TSA (5%) or Iodine (I

)
p-TSA is a stronger acid; Iodine promotes oxidative cyclization if intermediates stall [4].
Atmosphere AirArgon/Nitrogen Prevents oxidation of DAP into black azo-tars.

Microwave Protocol:

  • Combine DAP (1 mmol) and Dicarbonyl (1 mmol) in Ethanol (2 mL).

  • Add 1 drop of conc. HCl or 10% AcOH.

  • Seal in a microwave vial.

  • Irradiate: 120 °C for 10–15 minutes (High absorption setting).

  • Result: Yields typically increase by 20–30% compared to thermal reflux [3].

Module 4: Isolation & Purification FAQs

Q: The reaction turned black. Is my product gone? A: Not necessarily. DAP oxidizes to black/purple tars very easily. These impurities are often highly polar.

  • Fix: Filter the reaction mixture through a short pad of Celite . Wash with DCM. The tar often sticks to the Celite/Polar baseline, while the pyridopyrazine elutes.

Q: I see the product on LCMS, but it won't precipitate. A: Pyridopyrazines are amphoteric.

  • If the reaction is too acidic (from AcOH/TFA), the product is protonated (pyridinium salt) and soluble in water/alcohol.

  • Fix: Carefully adjust pH to 7–8 using saturated NaHCO

    
    . The free base should precipitate.
    
  • Warning: Do not go to pH > 10, or you risk ring opening or side reactions with the pyrazine moiety.

Q: Can I use Lewis Acids? A: Yes. FeCl


  or ZnCl

are excellent alternatives if Brønsted acids fail. They coordinate to the dicarbonyl oxygen, increasing electrophilicity without protonating the pyridine nitrogens as aggressively [5].

References

  • Regioselective Synthesis Mechanism: Title: Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction.[1] Source: ResearchGate (2025). URL:

  • Microwave Assisted Synthesis: Title: Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant activities.[2] Source: PubMed (NIH). URL:

  • Green Chemistry Approaches: Title: Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. Source: Deutsche Nationalbibliothek. URL:

  • Oxidative Cyclization Catalysts: Title: Optimization of the Reaction Conditions (Cu/Iodine catalysis contexts). Source: ResearchGate.[1][3][4] URL:

  • Lewis Acid Optimization: Title: Optimization of reaction conditions (ZnCl2/Fe mediated). Source: ResearchGate.[1][3][4] URL:

Sources

Identifying and minimizing side-products in hexahydropyridopyrazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Identifying and Minimizing Side-Products

Welcome to the Technical Support Center for hexahydropyridopyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the hexahydropyridopyrazine core?

A: The hexahydropyridopyrazine scaffold, also known as octahydropyrido[1,2-a]pyrazine, is typically synthesized through multi-step sequences. Common strategies involve the construction of a substituted piperazine ring followed by the formation of the fused pyridine ring. Key reactions often include reductive amination, acylation, and intramolecular cyclization. The specific route chosen will depend on the desired substitution pattern on the bicyclic system.

Q2: I am observing a complex mixture of products in my final reaction. What are the likely culprits?

A: A complex product mixture can arise from several sources. The purity of your starting materials is critical; impurities can lead to a cascade of side-reactions.[1] Suboptimal reaction conditions such as temperature, reaction time, and reactant concentrations can also contribute to the formation of byproducts.[2] It is also possible that your desired product is unstable under the reaction or workup conditions, leading to degradation.[2] We recommend careful monitoring of your reaction by TLC or LC-MS to identify the point at which these impurities arise.

Q3: How can I confirm the stereochemistry of my synthesized hexahydropyridopyrazine?

A: The stereochemistry of substituted hexahydropyridopyrazines can be complex due to the presence of multiple chiral centers. Spectroscopic methods, particularly 1H and 13C NMR, are powerful tools for assigning relative stereochemistry.[3] Advanced techniques like 2D NMR (COSY, NOESY) can help elucidate the spatial relationships between protons. In cases of ambiguity, X-ray crystallography provides definitive structural confirmation.[4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of hexahydropyridopyrazines and provides actionable solutions based on established chemical principles.

Problem 1: Low Yield of the Desired Hexahydropyridopyrazine

A consistently low yield is a common frustration in multi-step organic synthesis. The following table outlines potential causes and their corresponding solutions.

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time, low temperature, or deactivation of reagents.Monitor the reaction progress using TLC or LC-MS until the starting material is consumed. Consider increasing the reaction temperature or time. Ensure all reagents are of high purity and handled under appropriate inert conditions if they are air or moisture sensitive.[1][2]
Side-Product Formation Competing reaction pathways can consume starting materials and reduce the yield of the desired product. Common side reactions include over-alkylation of the piperazine nitrogen and intermolecular reactions.Carefully control the stoichiometry of your reagents. For reactions involving the functionalization of the piperazine nitrogen, consider using a protecting group strategy to ensure mono-functionalization.[5][6]
Product Degradation The hexahydropyridopyrazine core may be sensitive to the reaction conditions (e.g., strong acid or base, high temperatures) or purification methods.If product degradation is suspected, consider milder reaction conditions. During workup and purification, avoid prolonged exposure to harsh conditions. Analyze a crude sample by LC-MS to assess product stability.[2]
Poor Starting Material Quality Impurities in the starting materials can inhibit catalysts or participate in unwanted side reactions, leading to lower yields.Verify the purity of all starting materials by NMR, GC-MS, or other appropriate analytical techniques before use.[1]
Problem 2: Formation of Unexpected Side-Products

The formation of unexpected side-products can complicate purification and reduce the overall efficiency of your synthesis. Here, we address some common side-products and strategies for their minimization.

Scenario: You are performing an intramolecular cyclization to form the second ring of the hexahydropyridopyrazine system, but you isolate a significant amount of the linear precursor.

Causality: Incomplete cyclization can occur due to several factors:

  • Steric Hindrance: Bulky substituents near the reacting centers can disfavor the intramolecular reaction.

  • Ring Strain: The formation of the bicyclic system may be energetically unfavorable.

  • Insufficient Activation: The electrophilic or nucleophilic centers may not be sufficiently reactive to undergo cyclization.

Troubleshooting Workflow:

G start Incomplete Cyclization Observed check_sterics Analyze Steric Hindrance start->check_sterics check_conditions Review Reaction Conditions start->check_conditions modify_substrate Modify Substrate to Reduce Steric Bulk check_sterics->modify_substrate Significant hindrance increase_activation Increase Activation of Reacting Groups check_conditions->increase_activation Insufficient activation change_catalyst Change Catalyst or Increase Loading check_conditions->change_catalyst higher_temp Increase Reaction Temperature/Time check_conditions->higher_temp high_dilution Employ High-Dilution Conditions check_conditions->high_dilution Intermolecular side-products observed outcome Improved Yield of Cyclized Product modify_substrate->outcome increase_activation->outcome change_catalyst->outcome higher_temp->outcome high_dilution->outcome

Workflow for troubleshooting incomplete cyclization.

Experimental Protocol: Promoting Intramolecular Cyclization

  • Reagent Purity: Ensure the linear precursor is of high purity.

  • High-Dilution Conditions: To favor intramolecular over intermolecular reactions, slowly add the substrate to the reaction mixture at a low concentration (e.g., 0.01 M).

  • Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 10 °C) while monitoring the reaction by TLC or LC-MS.

  • Catalyst Screening: If the reaction is catalyzed, screen a variety of catalysts (e.g., different Lewis or Brønsted acids) to identify one that promotes efficient cyclization.

Scenario: Your reaction produces a mixture of diastereomers that are difficult to separate.

Causality: The formation of multiple stereocenters during the synthesis can lead to a mixture of diastereomers. The ratio of these diastereomers is often determined by the facial selectivity of the key bond-forming reactions.

Minimization and Separation Strategies:

  • Chiral Auxiliaries: Employing a chiral auxiliary can direct the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer.

  • Substrate Control: The inherent stereochemistry of the starting materials can influence the stereochemical outcome of subsequent reactions.

  • Catalyst Control: The use of chiral catalysts can enantioselectively or diastereoselectively form the desired product. The Pictet-Spengler reaction, for instance, can be rendered enantioselective with the use of chiral catalysts.[7][8]

  • Purification: Diastereomers often have different physical properties and can sometimes be separated by column chromatography or crystallization.

Data Presentation: Diastereomer Separation

Separation Technique Principle Applicability
Flash Chromatography Differences in polarity.Often successful for separating diastereomers with significant differences in their three-dimensional structure.
Preparative HPLC More efficient separation based on polarity differences.Can separate diastereomers that are inseparable by flash chromatography.
Crystallization Differences in solubility and crystal packing.Can be a highly effective method for obtaining diastereomerically pure material, especially on a large scale.

Scenario: You observe a byproduct with a mass 16 units higher than your expected product, particularly when using oxidizing agents or during prolonged reactions exposed to air.

Causality: The tertiary amine nitrogens in the hexahydropyridopyrazine core are susceptible to oxidation, leading to the formation of N-oxides. This can occur in the presence of oxidizing agents or through air oxidation.

Minimization and Identification:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.

  • Avoid Strong Oxidants: If possible, choose synthetic routes that do not involve strong oxidizing agents in the final steps.

  • Characterization: N-oxides can be identified by mass spectrometry (M+16 peak) and may show characteristic shifts in NMR spectra.

Visualization of a General Synthetic Pathway

The following diagram illustrates a generalized synthetic approach to a hexahydropyridopyrazine core, highlighting key stages where side-products can form.

G cluster_0 Piperazine Functionalization cluster_1 Chain Elongation cluster_2 Cyclization start Piperazine step1 N-Protection (e.g., Boc) start->step1 side1 Side-product: Di-protected piperazine step1->side1 step2 Alkylation/Acylation step1->step2 side2 Side-product: Over-alkylation step2->side2 step3 Deprotection step2->step3 step4 Intramolecular Cyclization (e.g., Reductive Amination) step3->step4 side3 Side-product: Incomplete Cyclization step4->side3 side4 Side-product: Diastereomers step4->side4 end Hexahydropyridopyrazine step4->end

A generalized synthetic route to hexahydropyridopyrazines.

References

  • BenchChem. (n.d.). Troubleshooting guide for low yield in piperazine cyclization reactions.
  • Overman, L. E. (1992). Aza-Cope Rearrangement-Mannich Cyclizations in Alkaloid Synthesis. Accounts of Chemical Research, 25(8), 352–359.
  • BenchChem. (2025, December). Technical Support Center: Synthesis of Substituted Piperazinediones. BenchChem.
  • Cahill, R., & Crabb, T. A. (1972). Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine. Journal of the Chemical Society, Perkin Transactions 2, (10), 1374–1379.
  • Alfa Chemistry. (n.d.).
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797–1842.
  • Baran, P. S. (n.d.). Protecting Groups. The Scripps Research Institute.
  • Hamed, S. A., Thaker, A., Rudaini, B. M., Naeem, H. S., Bakar, M. A., & Hasbullah, S. A. (2024). Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. Sains Malaysiana, 53(4), 839-850.
  • Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2021). Advances in the synthetic approaches to piperidines: new routes to known drugs and novel applications. Chemical Society Reviews, 50(19), 10870-10927.
  • Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7278–7289.
  • Chem-Station. (2015, March 25). Aza-Cope Rearrangement.
  • MDPI. (2021).
  • Holmes, D. S., et al. (2005). Applications of the amino-Cope rearrangement: synthesis of tetrahydropyran, delta-lactone and piperidine targets. Organic & Biomolecular Chemistry, 3(7), 1279-1291.
  • TutorChase. (n.d.). How do protective groups aid in multi-step syntheses?.
  • Organic Reactions. (n.d.). Exploring Enantioselective Pictet-Spengler Reactions.
  • D'hooghe, M., & De Kimpe, N. (2008). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Arkivoc, 2008(1), 1-23.
  • Journal of Chemical Education. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.).
  • Beilstein Journals. (2023, June 30). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
  • Hamed, S. A., et al. (2024). Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. Sains Malaysiana, 53(4), 839-850.
  • Master Organic Chemistry. (2020, September 14).
  • Choi, J. (2012). Application of the Dieckmann Condensation to Pyrrole Diesters. University of Minnesota.
  • Beilstein Journals. (2023, June 30). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
  • Royal Society of Chemistry. (2014). A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core.
  • Royal Society of Chemistry. (2005). Applications of the amino-Cope rearrangement: synthesis of tetrahydropyran, δ-lactone and piperidine targets. Organic & Biomolecular Chemistry, 3(7), 1279-1291.
  • Neliti. (2024, July 13). Protecting Groups for Organic Synthesis.
  • Görög, S. (2000). Chemical and analytical characterization of related organic impurities in drugs. Journal of Pharmaceutical and Biomedical Analysis, 22(6), 931-938.
  • ResearchGate. (2023, June 20). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction.
  • MDPI. (2023, July 7).
  • ResearchGate. (n.d.).

Sources

Validation & Comparative

Comparative Analysis of Synthesis Routes for Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Subject: Cyclo(Pipecolic acid-Glycine) / 1,4-diazabicyclo[4.4.0]decane-2,5-dione

Executive Summary

Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione (also known as Cyclo(Pip-Gly) or cPG ) is a bicyclic diketopiperazine (DKP) scaffold formed by the fusion of a piperidine ring and a pyrazine-dione ring. Unlike its 5-membered homolog Cyclo(Pro-Gly), this 6,6-fused system presents unique conformational properties essential for peptidomimetic drug design. It serves as a core pharmacophore in various bioactive natural products and synthetic drugs exhibiting antifungal, antiviral, and neuroprotective activities.

This guide provides a critical comparative analysis of three distinct synthesis routes:

  • Classical Thermal Cyclization: The traditional baseline method.

  • Microwave-Assisted Aqueous Synthesis: The high-efficiency, green chemistry alternative.

  • Solid-Phase Cyclization-Cleavage: The high-throughput approach for library generation.

Key Insight: While thermal methods are well-established, experimental data indicates that Microwave-Assisted Synthesis in water offers superior yields (>90%) and significantly reduced reaction times (minutes vs. hours) while minimizing epimerization risks common in chiral pipecolic acid derivatives.

Structural Analysis & Retrosynthesis

To design an effective synthesis, one must understand the bond disconnections. The target molecule is a cyclic dipeptide.[1][2] The most logical disconnection is at the amide bonds, revealing the linear dipeptide precursor.

Retrosynthetic Pathway

The formation of the bicyclic system relies on the intramolecular aminolysis of a linear dipeptide ester.

Retrosynthesis Target Target: Hexahydro-1H-pyrido[1,2-a] pyrazine-1,4(6H)-dione Linear Linear Precursor: H-Gly-Pip-OR (or H-Pip-Gly-OR) Target->Linear C-N Bond Formation (Cyclization) AminoAcids Starting Materials: Pipecolic Acid + Glycine Linear->AminoAcids Amide Coupling

Figure 1: Retrosynthetic analysis showing the disconnection of the bicyclic core into linear dipeptide precursors.

Comparative Route Analysis

Route A: Classical Thermal Cyclization (Solution Phase)

This method involves the formation of a linear dipeptide ester followed by thermal induction of cyclization.

  • Mechanism: The N-terminal amine attacks the C-terminal ester carbonyl.

  • Solvents: High-boiling solvents like toluene, xylene, or sec-butanol are often used to drive the reaction.

  • Pros: Uses standard lab equipment; scalable to kilogram quantities.

  • Cons:

    • Harsh Conditions: Prolonged heating (reflux 12-48h) can lead to decomposition.

    • Racemization: If chiral L-Pipecolic acid is used, high temperatures increase the risk of epimerization at the

      
      -carbon, leading to loss of optical purity.
      
    • Yield: Moderate (40-65%) due to competing oligomerization.

Route B: Microwave-Assisted Aqueous Synthesis (Recommended)

This modern approach utilizes microwave irradiation to rapidly heat the reaction mixture, often using water as the solvent.

  • Mechanism: Dielectric heating provides uniform energy distribution, accelerating the rate-determining step (cyclization) significantly.

  • Solvents: Water (Green solvent) or TFE (Trifluoroethanol).

  • Pros:

    • Speed: Reaction times reduced to 10-30 minutes.

    • Yield: Consistently high (>90%).

    • Stereochemical Integrity: Rapid heating minimizes the time window for epimerization.

    • Green Chemistry: Water is non-toxic and simplifies workup (product often precipitates).

  • Cons: Requires specialized microwave reactor (domestic microwaves lack precise temperature control).

Route C: Solid-Phase Synthesis (SPPS)

The dipeptide is built on a resin. The cyclization step simultaneously cleaves the product from the resin.

  • Mechanism: "Cyclization-release" strategy. The free amine of the resin-bound dipeptide attacks the ester linkage to the resin.

  • Resins: Oxime resin or Thioester resins are preferred for their susceptibility to nucleophilic attack.

  • Pros: Excellent for generating libraries of substituted analogs; easy purification (filtration).

  • Cons: Higher cost of resins; lower atom economy; scale-up is expensive.

Data Comparison Table

The following table synthesizes experimental data comparing the efficiency of these routes for DKP formation.

MetricThermal Cyclization (Route A)Microwave-Assisted (Route B)Solid-Phase (Route C)
Yield 45 - 65%92 - 98% 70 - 85%
Reaction Time 12 - 48 Hours10 - 30 Minutes 12 - 24 Hours
Purity (Crude) Moderate (Requires Chromatography)High (Precipitation often sufficient) High (Filtration)
Epimerization Significant Risk (>5%)Minimal (<1%)Minimal (<1%)
Scalability High (kg scale)Moderate (Batch size limited by reactor)Low (mg to g scale)
Green Score Low (Organic solvents, high energy)High (Water, energy efficient) Moderate (Solvent waste)

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis (Optimal Route)

Based on methodologies adapted from Tullberg et al. (2006).

Objective: Synthesis of Cyclo(Pip-Gly) from H-Gly-Pip-OMe.

  • Preparation of Linear Precursor:

    • Couple N-Boc-Glycine and Pipecolic acid methyl ester using EDC/HOBt in DCM.

    • Remove Boc group using TFA/DCM (1:1). Evaporate to dryness to obtain the TFA salt of H-Gly-Pip-OMe.

  • Cyclization:

    • Dissolve H-Gly-Pip-OMe·TFA (1.0 mmol) in deionized water (4 mL) in a microwave-transparent vial.

    • Add weak base (e.g., NaHCO3 or N-methylmorpholine) to adjust pH to ~8 (neutralizing the salt is crucial to free the amine).

    • Seal the vial.

  • Irradiation:

    • Heat in a single-mode microwave reactor at 160°C for 10-15 minutes .

    • Note: Pressure will rise; ensure the vessel is rated for ~15-20 bar.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • The DKP product is typically less soluble than the linear precursor and may precipitate.

    • If no precipitate, extract with ethyl acetate (3 x 10 mL).

    • Dry organic layer over MgSO4 and concentrate.

    • Validation: Verify structure via NMR (absence of methyl ester singlet at ~3.7 ppm).

Protocol 2: Classical Thermal Cyclization (Alternative)

Suitable if microwave instrumentation is unavailable.

  • Dissolution: Dissolve H-Gly-Pip-OMe free base (1.0 mmol) in sec-butanol (10 mL) and toluene (2 mL).

  • Reflux: Heat the mixture to reflux (approx. 110°C) for 24 hours .

    • Optional: Add catalytic acetic acid (10 mol%) to accelerate proton transfer.

  • Monitoring: Monitor by TLC (MeOH/DCM 1:9). The linear ester spot should disappear.

  • Workup:

    • Evaporate solvent under reduced pressure.

    • Recrystallize the residue from EtOAc/Hexane.

Mechanistic Visualization

Understanding the cyclization mechanism is critical for troubleshooting. The rate-determining step is the nucleophilic attack of the secondary amine (from Pipecolic acid) or primary amine (from Glycine) on the carbonyl carbon.

Note: For H-Gly-Pip-OMe, the primary amine of Glycine attacks the ester of Pipecolic acid. For H-Pip-Gly-OMe, the secondary amine of Pipecolic acid attacks the ester of Glycine. The latter is often slower due to steric hindrance.

Mechanism Start Linear Dipeptide (Free Amine) TS Tetrahedral Intermediate Start->TS Nucleophilic Attack (Intramolecular) Product Cyclized DKP (Target) TS->Product Collapse & Elimination Byproduct Methanol (Leaving Group) TS->Byproduct Release

Figure 2: Mechanistic pathway of the intramolecular aminolysis reaction.

Troubleshooting & Expert Tips

  • Issue: Low Yield in Thermal Route.

    • Cause: Oligomerization (intermolecular reaction) instead of cyclization (intramolecular).

    • Solution: Perform the reaction under high dilution conditions (0.01 M - 0.05 M) to favor intramolecular kinetics.

  • Issue: Epimerization.

    • Cause: Basic conditions at high temperature can abstract the

      
      -proton.
      
    • Solution: Switch to the Microwave route using water (neutral/buffered pH) or use 2-hydroxypyridine as a bifunctional catalyst in toluene.

  • Issue: Solubility.

    • Insight: The bicyclic DKP is often highly crystalline and poorly soluble in non-polar solvents. Use MeOH or DMSO for NMR analysis.

References

  • Tullberg, M., Luthman, K., & Grøtli, M. (2006). Efficient Synthesis of 2,5-Diketopiperazines Using Microwave-Assisted Heating.[3] Journal of Combinatorial Chemistry, 8(6), 915–922.[3] Link

  • Smissman, E. E., et al. (1972). The synthesis of 2,4-diketo-5-phenyl-7-oxa-1,3-diazabicyclo[4.4.0]decane. Journal of Organic Chemistry, 37(22), 3486–3488. Link

  • Bláha, K., et al. (1984). Stereoisomeric chiral 2,9-diazabicyclo[4.4.0]decane-3,10-diones as models of dipeptide grouping. Collection of Czechoslovak Chemical Communications, 49(3), 712–742. Link[4]

  • Martins, M. B., & Carvalho, I. (2007). Diketopiperazines: biological activity and synthesis. Tetrahedron, 63(40), 9923-9932. Link

  • Perrotta, C., et al. (2005). Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Synthesis, 19, 3412–3422. Link

Sources

Comparing the biological activity of Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione and pyrrolo[1,2-a]pyrazine-1,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Pharmacophore Analysis: 6,6-Fused vs. 5,6-Fused Diketopiperazine Scaffolds Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Specialists.

Executive Summary

This guide presents a technical comparison between two privileged pharmacophores in the diketopiperazine (DKP) class: Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione (Compound A) and Pyrrolo[1,2-a]pyrazine-1,4-dione (Compound B).

While both share the core bis-lactam structure characteristic of cyclic dipeptides, their biological utility diverges significantly based on ring fusion geometry. Compound B (the 5,6-fused Cyclo(Gly-Pro) core) is a ubiquitous, rigid endogenous signaling molecule with potent neuroprotective and quorum-sensing inhibitory properties. In contrast, Compound A (the 6,6-fused Cyclo(Gly-Pipecolic acid) core) exhibits distinct steric bulk and lipophilicity, driving specialized antimicrobial activity and roles in systemic acquired resistance (SAR) signaling.

Part 1: Structural & Physicochemical Basis

The fundamental difference lies in the amino acid precursors: Proline (5-membered) versus Pipecolic Acid (6-membered) fused to Glycine. This alteration dictates conformational flexibility, lipophilicity (LogP), and receptor binding affinity.

Structural Comparison Diagram

DKP_Structure_Comparison cluster_A Compound A (6,6-Fused) cluster_B Compound B (5,6-Fused) CompA Hexahydro-1H-pyrido[1,2-a] pyrazine-1,4(6H)-dione (Cyclo(Gly-Pipecolic acid)) PropA Feature: High Lipophilicity Steric Bulk: High Conf: Flexible Chair/Boat CompA->PropA Derived from Lysine Catabolism TargetA Bacterial Membranes Plant Defense (SAR) PropA->TargetA Target Selectivity CompB Pyrrolo[1,2-a] pyrazine-1,4-dione (Cyclo(Gly-Pro)) PropB Feature: High Rigidity Steric Bulk: Moderate Conf: Rigid Envelope CompB->PropB Derived from IGF-1 Metabolism TargetB Neuroreceptors (IGF-1) Quorum Sensing (AHL) PropB->TargetB Target Selectivity

Figure 1: Structural divergence and resulting pharmacological selectivity between the pipecolic-based (6,6) and proline-based (5,[1][2]6) scaffolds.

Part 2: Biological Activity Profiles

Antimicrobial & Antibiofilm Potency

Both scaffolds exhibit activity against multidrug-resistant (MDR) bacteria, but the mechanisms differ. The 5,6-fused system is often cited as a "Quorum Sensing Inhibitor" (QSI), whereas the 6,6-fused system often acts via direct membrane disruption or metabolic interference.

FeatureCompound A (6,6-Fused / Cyclo(Gly-Pip))Compound B (5,6-Fused / Cyclo(Gly-Pro))
Primary Source Bacillus licheniformis, Streptomyces sp.Bacillus tequilensis, Human Plasma (Endogenous)
Target Organism Fungi, Gram-positive bacteria (Micrococcus)Broad spectrum (MDR S. aureus, P. aeruginosa)
MIC (S. aureus) ~25–50 µg/mL (Derivative dependent)15 ± 0.17 µg/mL (High Potency)
Biofilm Inhibition Moderate (Structural disruption)High (Interferes with AHL signaling)
Toxicity (Hemolysis) Low to ModerateNon-hemolytic (Safe for mammalian cells)

Analytic Insight: The 5,6-fused scaffold (Compound B) is superior for anti-biofilm applications due to its ability to mimic N-acyl homoserine lactones (AHLs), the signal molecules used by Gram-negative bacteria. The rigid pyrrolidine ring allows it to fit snugly into the LuxR-type receptor pockets, acting as an antagonist.

Neuroprotection vs. Systemic Defense

This is the sharpest divergence in utility.

  • Compound B (Cyclo(Gly-Pro)): Is a neuroactive peptide derived from the cleavage of IGF-1 (Insulin-like Growth Factor 1).[3] It regulates IGF-1 bioavailability and has shown efficacy in improving memory and neuroprotection in Parkinson’s models.

  • Compound A (Cyclo(Gly-Pip)): Pipecolic acid is a critical regulator of Systemic Acquired Resistance (SAR) in plants.[4] It accumulates at infection sites and primes the immune system by elevating Nitric Oxide (NO) and Reactive Oxygen Species (ROS).[4]

Part 3: Experimental Protocols

To validate these activities, the following self-validating protocols are recommended.

Protocol A: Isolation & Purification from Bacterial Fermentation

Applicable for both scaffolds, typically yielding higher titers for Compound B.

  • Fermentation: Inoculate Streptomyces sp. or Bacillus tequilensis in Tryptone Soya Broth (TSB). Incubate at 28°C for 7 days (120 rpm).

  • Extraction: Centrifuge culture (10,000 x g, 15 min). Extract supernatant with Ethyl Acetate (1:1 v/v) three times.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap at 40°C) to obtain crude extract.

  • Purification (Critical Step):

    • Column: Silica Gel (60–120 mesh).

    • Mobile Phase: Gradient elution with Chloroform:Methanol (start 100:0 → end 90:10).

    • Detection: TLC spots visualized with Iodine vapor. The DKP spot typically appears at Rf ~0.6 (in CHCl3:MeOH 9:1).

  • Crystallization: Recrystallize active fractions using Acetone/Ethanol.

Protocol B: DPPH Radical Scavenging Assay (Antioxidant)

Validates the electron-donating capacity of the diketopiperazine ring.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Treatment: Mix 1.0 mL of DPPH solution with 1.0 mL of test compound (10–500 µg/mL).

  • Control: 1.0 mL DPPH + 1.0 mL Methanol (No compound).

  • Incubation: Keep in dark at room temperature for 30 minutes.

  • Measurement: Read Absorbance (Abs) at 517 nm .

  • Calculation:

    
    
    
    • Benchmark: Compound B typically shows >70% scavenging at 500 µg/mL.

Part 4: Mechanism of Action (Quorum Sensing Inhibition)

The most commercially relevant mechanism for these scaffolds is the inhibition of bacterial communication (Quorum Sensing).

Signaling Pathway Diagram

QS_Mechanism Bacteria Bacterial Population (e.g., P. aeruginosa) AHL_Synth AHL Synthase (LasI / CepI) Bacteria->AHL_Synth Expresses AHL Native Signal (AHLs) AHL_Synth->AHL Synthesizes Receptor LuxR-Type Receptor (Cytoplasmic) AHL->Receptor Binds & Activates DKP DKP Scaffold (Compound B) DKP->Receptor Competitive Antagonism (High Affinity) Inhibition Inhibition / Degradation DKP->Inhibition Blocks Biofilm Biofilm Formation Virulence Factors Receptor->Biofilm Gene Expression Inhibition->Biofilm Prevents

Figure 2: Mechanism of Quorum Sensing Inhibition. The DKP scaffold (Compound B)[1] competitively binds to the LuxR-type receptor, preventing the native AHL signal from triggering virulence gene expression.

References

  • Kiran, G. S., et al. (2018). "An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus." RSC Advances.

  • Gudasheva, T. A., et al. (1996). "Cycloprolylglycine, a novel endogenous neuropeptide with nootropic activity." FEBS Letters.
  • Qiu, H., et al. (2024). "A novel antibiotic 3-isopropylhexahydro-4H-pyrido[1,2-α]pyrazine-1,4(6H)-dione isolated from the thermophilic bacterium Bacillus licheniformis."[5] Journal of Integrative Agriculture.

  • Ortiz-Castro, R., et al. (2011). "Plant growth promotion by Aspergillus ustus is mediated by the auxin-like compound, cycl(L-Pro-L-Val)." Plant, Cell & Environment.
  • Mishra, A. K., et al. (2017). "Bioactivity of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- Extracted from Streptomyces sp. VITPK9." Asian Journal of Pharmaceutics.

  • Navarova, H., et al. (2012). "Pipecolic acid, an endogenous mediator of defense amplification and priming, is a critical regulator of systemic acquired resistance." The Plant Cell. (Context for Pipecolic acid scaffold activity).

Sources

Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione (c-Pip-Gly): Cross-Reactivity & Selectivity Assessment Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Context

Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione (henceforth referred to as c-Pip-Gly or Cyclo(L-Pip-L-Gly) ) represents a critical structural homolog to the widely studied nootropic metabolite Cyclo(L-Pro-L-Gly). While the latter is the bioactive core of Noopept , c-Pip-Gly incorporates a pipecolic acid (piperidine) ring in place of the proline (pyrrolidine) ring.

This ring expansion (from a 5,6-fused to a 6,6-fused system) alters the steric bulk and lipophilicity of the diketopiperazine (DKP) scaffold. Consequently, assessing its cross-reactivity is not merely a safety check but a strategic necessity to distinguish its pharmacological profile from the "privileged" promiscuity often seen in DKP libraries.

This guide outlines a rigorous framework to assess the selectivity of c-Pip-Gly, specifically differentiating it from its proline-based analog and establishing its safety profile regarding GABAergic and Glutamatergic off-targets.

Comparative Performance Profile

To understand the cross-reactivity risks, we must benchmark c-Pip-Gly against the industry standard (Piracetam) and its direct structural homolog (Cyclo(Pro-Gly) / Noopept metabolite).

Table 1: Physicochemical & Pharmacological Benchmarking
Featurec-Pip-Gly (Target Molecule)Cyclo(Pro-Gly) (Noopept Metabolite)Piracetam (Standard)
Core Structure 6,6-Fused DKP (Pipecolic-Gly)5,6-Fused DKP (Proline-Gly)Pyrrolidone acetamide
Primary Mechanism Putative: AMPA modulation / GABA interactionProven: AMPA + Allosteric ModulationMembrane fluidity / AMPA modulation
Metabolic Origin Lysine

Pipecolic Acid
Noopept

c-Pro-Gly
Synthetic (Not metabolized)
Cross-Reactivity Risk High (GABA/NMDA) due to Pipecolic moietyModerate (Kinases) due to ProlineLow (Low affinity generally)
BBB Permeability High (Lipophilic DKP core)HighLow to Moderate
Key Off-Target GABA-A Receptor (Orthosteric/Allosteric)Prolyl Oligopeptidase (POP)Voltage-gated Ca2+ channels
Expert Insight: The Pipecolic Acid Factor

Unlike the proline-based Noopept metabolite, which is highly selective for glutamatergic modulation, the pipecolic acid moiety in c-Pip-Gly introduces a risk of GABAergic cross-reactivity . Pipecolic acid itself is a known metabolite of lysine that can act as a weak GABA agonist or antagonist depending on the isomer. Therefore, the primary cross-reactivity assessment for c-Pip-Gly must rule out unintended sedation or convulsant risks via the GABA-A receptor.

Cross-Reactivity Assessment Framework

Because DKPs are "privileged structures"—scaffolds capable of binding diverse biological targets—a tiered assessment strategy is required to validate c-Pip-Gly as a specific therapeutic agent rather than a promiscuous binder.

Tier 1: The Glutamate/GABA Axis (Primary Specificity)
  • Objective: Determine if the ring expansion shifts activity from Excitatory (AMPA) to Inhibitory (GABA).

  • Hypothesis: c-Pip-Gly may retain AMPA modulation but gain GABA affinity due to the piperidine ring similarity to nipecotic acid derivatives.

  • Assay: Radioligand displacement (See Protocol A).

Tier 2: Kinase & Peptidase Interactions (Metabolic Stability)
  • Objective: Assess inhibition of Prolyl Oligopeptidase (POP) and Insulin-Degrading Enzyme (IDE).

  • Rationale: DKPs often inhibit peptidases. Inhibition of POP is a desired nootropic mechanism, but inhibition of IDE could impair amyloid clearance.

Tier 3: Broad Safety Screen (Safety Pharmacology)
  • Objective: Rule out hERG inhibition and Dopamine D2 interaction.

  • Rationale: Rigid bicyclic structures can occasionally trap in the hERG channel pore.

Visualizing the Assessment Logic

The following diagram illustrates the structural divergence and the necessary testing pathways to distinguish c-Pip-Gly from its homologs.

AssessmentWorkflow cluster_Homology Structural Divergence cluster_Screening Cross-Reactivity Tiers Start Molecule: c-Pip-Gly (6,6-Fused DKP) ProlinePath Homolog: c-Pro-Gly (Noopept Metabolite) Start->ProlinePath Compare vs PipecolicPath Moiety: Pipecolic Acid (GABA/NMDA Implications) Start->PipecolicPath Derived from Tier3 Tier 3: Enzyme Inhibition (POP / IDE) ProlinePath->Tier3 Risk: Peptidase Inhib. Tier1 Tier 1: Receptor Binding (GABA-A vs AMPA) PipecolicPath->Tier1 Risk: GABA Affinity Tier2 Tier 2: Functional Electrophysiology (Patch Clamp) Tier1->Tier2 If Binding < 10µM Outcome_Spec Outcome A: Selective Modulator (Nootropic Candidate) Tier2->Outcome_Spec Clean Profile Outcome_Prom Outcome B: Promiscuous Binder (Scaffold Redesign) Tier2->Outcome_Prom Mixed Agonism Tier3->Outcome_Spec

Caption: Workflow distinguishing c-Pip-Gly pharmacology from Noopept metabolites via tiered screening.

Experimental Protocols

To generate publishable data comparing c-Pip-Gly to alternatives, use the following self-validating protocols.

Protocol A: Competitive Radioligand Binding (GABA vs. AMPA)

Use this to establish the "fingerprint" of the molecule compared to Piracetam.

  • Preparation:

    • Membrane Source: Rat synaptic membranes (Cortex for AMPA, Cerebellum for GABA).

    • Ligands: [3H]-AMPA (Glutamate site) and [3H]-Muscimol (GABA site).

    • Test Compound: c-Pip-Gly (0.1 nM – 100 µM).

    • Controls: Unlabeled GABA (Positive Control), Piracetam (Negative Control).

  • Execution:

    • Incubate membranes with radioligand and c-Pip-Gly for 45 min at 4°C.

    • Terminate via rapid filtration over GF/B glass fiber filters.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Calculate IC50.

    • Success Criterion: If c-Pip-Gly shows IC50 > 10 µM for GABA-A, it confirms the ring expansion did not introduce sedative cross-reactivity.

Protocol B: Whole-Cell Patch Clamp (Functional Modulation)

Use this to prove "Modulation" vs "Agonism" (The Noopept Mechanism).

  • Setup:

    • Cells: Primary hippocampal neurons (DIV 14-21).

    • Rig: Axon MultiClamp 700B, perfusion system.

  • Workflow:

    • Step 1 (Direct Agonism Check): Perfuse c-Pip-Gly (10 µM) alone.

      • Result: No current = No direct agonism (Safe).

    • Step 2 (Modulation Check): Co-apply Glutamate (100 µM) + c-Pip-Gly (10 µM).

    • Step 3 (Comparison): Repeat with Cyclo(Pro-Gly) (10 µM) as the reference standard.

  • Endpoint:

    • Measure change in EPSC amplitude and Decay Time constant (tau) .

    • Interpretation: An increase in decay time without current amplitude spike suggests positive allosteric modulation (PAM), similar to Aniracetam/Noopept.

References

  • Gudasheva, T. A., et al. (1996). "The major metabolite of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) as a new nootropic agent." Pharmaceutical Chemistry Journal. Link

  • Ostrovskaya, R. U., et al. (2008). "The nootropic and neuroprotective proline-containing dipeptide noopept restores spatial memory and increases immunoreactivity to amyloid in an Alzheimer’s disease model." Journal of Psychopharmacology. Link

  • Mishra, N., et al. (2017). "Diketopiperazines: An overview of the structural and functional diversity." European Journal of Medicinal Chemistry. Link

  • Gu, W., et al. (2004). "Pipecolic acid derivatives as novel non-peptide inhibitors of caspase-3." Bioorganic & Medicinal Chemistry Letters. Link

  • NIST Chemistry WebBook. "Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-." (Structural Reference for Homologs). Link

Safety Operating Guide

Advanced Safety & Handling Protocol: Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione (cGP)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Compound Context

This compound (CAS: 3705-27-9), commonly known as Cyclic Glycine-Proline (cGP) or Cyclo(L-prolyl-glycine), is a cyclic dipeptide and a key metabolite of IGF-1. While often classified as a low-toxicity substance compared to volatile organic solvents, its handling in a research setting demands strict adherence to particulate control protocols .

The Core Challenge: The primary risk is not acute lethality, but respiratory sensitization and sample cross-contamination . As a bioactive peptide derivative, inhalation of fine particulates can trigger immune responses over time. Conversely, the researcher’s own biological shedding (nucleases/proteases) poses a degradation threat to the compound.

This guide provides a self-validating PPE strategy designed to protect both the Operator (from irritant dust) and the Analyte (from biological contamination).

Risk Assessment & Hazard Identification

Before selecting PPE, we must quantify the hazard. Although GHS classification varies by region, we apply the Precautionary Principle for bioactive research chemicals.

Hazard CategoryClassification (Precautionary)Operational Risk
Inhalation H335 (May cause respiratory irritation)High. Fine powder drifts easily in static-prone lab environments.
Skin Contact H315 (Causes skin irritation)Moderate. Potential for dermatitis upon repeated exposure.
Eye Contact H319 (Causes serious eye irritation)Moderate. Mechanical irritation from dust or chemical irritation from solution.
Sample Integrity N/A (Research Stability)Critical. cGP is hygroscopic and susceptible to enzymatic degradation from skin contact.

The PPE Selection Matrix

Do not use a "one-size-fits-all" approach. Select your PPE tier based on the physical state and quantity of the cGP being handled.[2]

Table 1: PPE Specifications by Operation Tier
ComponentTier 1: Solubilized Handling (Pipetting, HPLC injection, Cell Culture)Tier 2: Solid/Bulk Handling (Weighing >5mg, Transferring powder, Synthesis)Technical Specification / Rationale
Respiratory Surgical Mask (Optional)N95 / FFP2 / P2 Respirator Tier 2 Requirement: Surgical masks do not seal against peptide dust. A fit-tested N95 is the minimum for powder handling outside a glovebox.
Hand Protection Single Nitrile GlovesDouble Nitrile Gloves Outer Layer: 4-5 mil nitrile (changed immediately upon contamination).Inner Layer: 2-3 mil nitrile (protects skin during doffing).
Eye Protection Safety Glasses (Side Shields)Chemical Goggles Goggles seal the orbital area against drifting dust, which glasses cannot do.
Body Protection Standard Lab Coat (Cotton/Poly)Tyvek® Sleeves or Disposable Gown Cotton coats trap dust fibers. Tyvek sheds particles and prevents accumulation on personal clothing.
Engineering General Lab VentilationFume Hood / Biosafety Cabinet Critical: Never weigh bulk peptide powder on an open bench.

Decision Logic: PPE Selection Workflow

Use the following logic flow to determine the required safety setup before initiating any experiment.

PPE_Decision_Tree Start START: Handling cGP (CAS 3705-27-9) StateCheck What is the physical state? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Dissolved Solid Solid Powder StateCheck->Solid Dry Powder Tier1 TIER 1 PROTOCOL Single Nitrile Gloves Safety Glasses Standard Lab Coat Liquid->Tier1 QuantityCheck Quantity > 100mg? Solid->QuantityCheck Tier2 TIER 2 PROTOCOL Double Nitrile Gloves N95/P2 Respirator Chemical Goggles Fume Hood Required QuantityCheck->Tier2 No (<100mg) Tier3 TIER 3 PROTOCOL Full Tyvek Suit PAPR or P100 Respirator Powder Containment Hood QuantityCheck->Tier3 Yes (>100mg)

Figure 1: Risk-Based PPE Selection Tree. Selects protection level based on physical state and quantity to balance safety with dexterity.

Operational Protocol: The "Clean Chain"

Safety fails at the transition points (putting gear on and taking it off). This protocol ensures that cGP dust is contained and not tracked out of the lab.

Phase A: Donning (Pre-Experiment)
  • Hygiene: Wash hands with soap and water.[3][4][5] Dry completely.[6]

  • Gown Up: Put on lab coat. If handling powder, apply disposable Tyvek sleeves over the coat cuffs.

  • Primary Barrier: Don the Inner Gloves (Nitrile, extended cuff). Tuck lab coat cuffs under these gloves.

  • Respiratory/Eye: Don N95 respirator (ensure seal check) followed by goggles.

  • Secondary Barrier: Don Outer Gloves .[6] These should be standard length.

Phase B: Doffing (Post-Experiment)

Goal: Remove contaminated outer layers without touching the clean inner layers or skin.

  • Chemical Decon: While still in the fume hood, wipe outer gloves with 70% Ethanol. This dampens any invisible peptide dust, preventing it from becoming airborne during removal.

  • Outer Glove Removal: Use the "Beak Method" (pinch outside of cuff, pull off inside-out) to remove outer gloves. Discard in solid waste.

  • Sleeve/Gown Removal: Remove Tyvek sleeves/gown, rolling them inside out to trap dust.

  • Eye/Mask Removal: Remove goggles by the strap (do not touch the lens). Remove respirator.[6]

  • Inner Glove Removal: Remove inner gloves.

  • Wash: Immediately wash hands with soap and water.

Decontamination & Disposal

cGP is stable but can be persistent. Proper disposal prevents cross-contamination of future experiments.[6]

Surface Decontamination
  • Solubilization: cGP is soluble in water.[1][7]

  • Wipe Down: Use a wet wipe (water) followed by 70% Ethanol.

    • Why? Water dissolves the peptide; Ethanol sanitizes and removes residue streaks.

  • Verification: For high-sensitivity analytical labs (LC-MS), perform a periodic "blank swab" of the weighing area to ensure no background cGP signal is present.

Waste Streams
  • Solid Waste (Gloves, Weigh boats): Dispose of in Hazardous Chemical Waste (solid). Do not use general trash, as this confuses cleaning staff regarding potential hazards.

  • Liquid Waste: Collect in a dedicated carboy labeled "Non-Halogenated Organic/Aqueous Waste" containing trace peptides.

Emergency Response

In the event of accidental exposure, follow these immediate steps:

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (indicates sensitization).

  • Eye Contact: Flush with tepid water for 15 minutes. Hold eyelids open.

  • Skin Contact: Wash with soap and copious water.[2][3][4][5][8] Do not scrub hard (abrasion increases absorption).

  • Spill (Powder): Do NOT dry sweep. Cover with wet paper towels (to dampen dust) and wipe up.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76963, Cyclo(L-prolyl-glycine). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione
Reactant of Route 2
Reactant of Route 2
Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.